N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15788395
InChI: InChI=1S/C7H13F3N2O2S/c8-7(9,10)15(13,14)12-6-4-2-1-3-5(6)11/h5-6,12H,1-4,11H2/t5-,6-/m1/s1
SMILES:
Molecular Formula: C7H13F3N2O2S
Molecular Weight: 246.25 g/mol

N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide

CAS No.:

Cat. No.: VC15788395

Molecular Formula: C7H13F3N2O2S

Molecular Weight: 246.25 g/mol

* For research use only. Not for human or veterinary use.

N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide -

Specification

Molecular Formula C7H13F3N2O2S
Molecular Weight 246.25 g/mol
IUPAC Name N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide
Standard InChI InChI=1S/C7H13F3N2O2S/c8-7(9,10)15(13,14)12-6-4-2-1-3-5(6)11/h5-6,12H,1-4,11H2/t5-,6-/m1/s1
Standard InChI Key GZWHPKPKHTUWSS-PHDIDXHHSA-N
Isomeric SMILES C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C(F)(F)F
Canonical SMILES C1CCC(C(C1)N)NS(=O)(=O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C7H13F3N2O2S\text{C}_7\text{H}_{13}\text{F}_3\text{N}_2\text{O}_2\text{S}, with a molecular weight of 246.25 g/mol . Its IUPAC name, N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide, reflects the stereochemistry of the cyclohexylamine group and the trifluoromethylsulfonamide substituent. Key structural features include:

  • A trans-1,2-diaminocyclohexane scaffold, which imposes conformational rigidity.

  • A trifluoromethanesulfonamide (-SO2_2CF3_3) group, enhancing electrophilicity and thermal stability.

  • Stereogenic centers at the 1R and 2R positions of the cyclohexyl ring, critical for enantioselective interactions.

The compound’s SMILES notation (C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C(F)(F)F\text{C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C(F)(F)F}) and InChI key (GZWHPKPKHTUWSS-PHDIDXHHSA-N\text{GZWHPKPKHTUWSS-PHDIDXHHSA-N}) further specify its three-dimensional configuration .

Physicochemical Data

PropertyValueSource
Molecular FormulaC7H13F3N2O2S\text{C}_7\text{H}_{13}\text{F}_3\text{N}_2\text{O}_2\text{S}
Molecular Weight246.25 g/mol
Storage Conditions2–8°C
Purity≥98%

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide typically involves a two-step process:

  • Preparation of (1R,2R)-2-aminocyclohexanol: Achieved via catalytic hydrogenation of cyclohexene oxide under asymmetric conditions .

  • Sulfonylation with Trifluoromethanesulfonyl Chloride: The amine reacts with trifluoromethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the final product .

Key reaction parameters include:

  • Temperature: 0–5°C during sulfonylation to minimize side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.

Industrial-Scale Challenges

Industrial production requires optimization for cost, yield, and enantiomeric excess (ee). While specific protocols remain proprietary, scale-up strategies likely employ continuous-flow reactors to enhance mixing and thermal control .

Applications in Asymmetric Synthesis

Role as a Chiral Auxiliary

The compound’s rigid cyclohexyl framework and electron-withdrawing sulfonamide group make it ideal for inducing stereoselectivity. Notable applications include:

  • Enantioselective Michael Additions: The amine group coordinates with carbonyl substrates, directing nucleophilic attack to yield chiral adducts .

  • Wittig and Thio-Michael Reactions: Used iteratively in multi-step syntheses, such as the production of oseltamivir (Tamiflu®) .

Pharmaceutical Intermediates

The compound aids in synthesizing optically active intermediates for:

  • Antiviral Agents: Chiral amines are pivotal in protease inhibitors.

  • Oncology Drugs: High ee values ensure reduced off-target effects .

Mechanistic Insights

Covalent Catalysis

The sulfonamide’s nitrogen lone pair facilitates iminium ion formation with carbonyl compounds, lowering the LUMO energy of electrophilic substrates and enabling stereocontrol . This mechanism parallels proline-based organocatalysts but benefits from enhanced stability due to the trifluoromethyl group .

Non-Covalent Interactions

The cyclohexyl group engages in van der Waals interactions with hydrophobic pockets of enzymes or synthetic receptors, further refining stereoselectivity .

Comparative Analysis with Related Catalysts

CatalystEnantiomeric Excess (ee)Thermal StabilityCost (USD/g)
Prolinol Derivatives90–95%Moderate50–100
N-[(1R,2R)-2-Amino...95–98%High114–459
BINOL-Phosphates85–92%Low200–300

This compound’s superior ee and stability justify its premium pricing, particularly in GMP-grade pharmaceutical synthesis .

Future Directions

  • Continuous-Flow Synthesis: Automation could reduce production costs by 30–40% .

  • Hybrid Catalysts: Combining with transition metals (e.g., Ru, Pd) for tandem catalysis.

  • Biocatalytic Integration: Enzymatic resolution to enhance ee beyond 99%.

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